

Comprehensive literature review on 3-(Methylamino)propanamide

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Compound of Interest

Compound Name: 3-(Methylamino)propanamide

Cat. No.: B1358377

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3-(Methylamino)propanamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanamide is a small organic molecule featuring a propanamide backbone with a methylamino group at the third carbon position. Its bifunctional nature, containing both an amide and a secondary amine, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Despite its commercial availability and simple structure, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies on its biological activity, mechanism of action, and detailed synthetic protocols. This technical guide aims to consolidate the available information on **3-(Methylamino)propanamide**, highlight the current gaps in knowledge, and provide a foundational resource for researchers interested in exploring its potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **3-(Methylamino)propanamide** and its hydrochloride salt is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information sources.

Property	Value	Source
Molecular Formula	C4H10N2O	[1]
Molecular Weight	102.14 g/mol	[1]
CAS Number	4874-17-3	[1]
IUPAC Name	3-(methylamino)propanamide	[1]
SMILES	CNCCC(=O)N	[1]
InChI Key	FFJLSBFLTYWII-UHFFFAOYSA-N	[1]
Physical State	Not specified (likely liquid or low-melting solid)	-
Solubility	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
pKa	Not specified	-

Table 1: Chemical and Physical Properties of **3-(Methylamino)propanamide**

For the hydrochloride salt (CAS: 4874-17-3):

Property	Value	Source
Molecular Formula	C4H11ClN2O	[2]
Molecular Weight	138.60 g/mol	[2]
Hazard	Irritant	[2]

Table 2: Properties of **3-(Methylamino)propanamide Hydrochloride**

Synthesis and Experimental Protocols

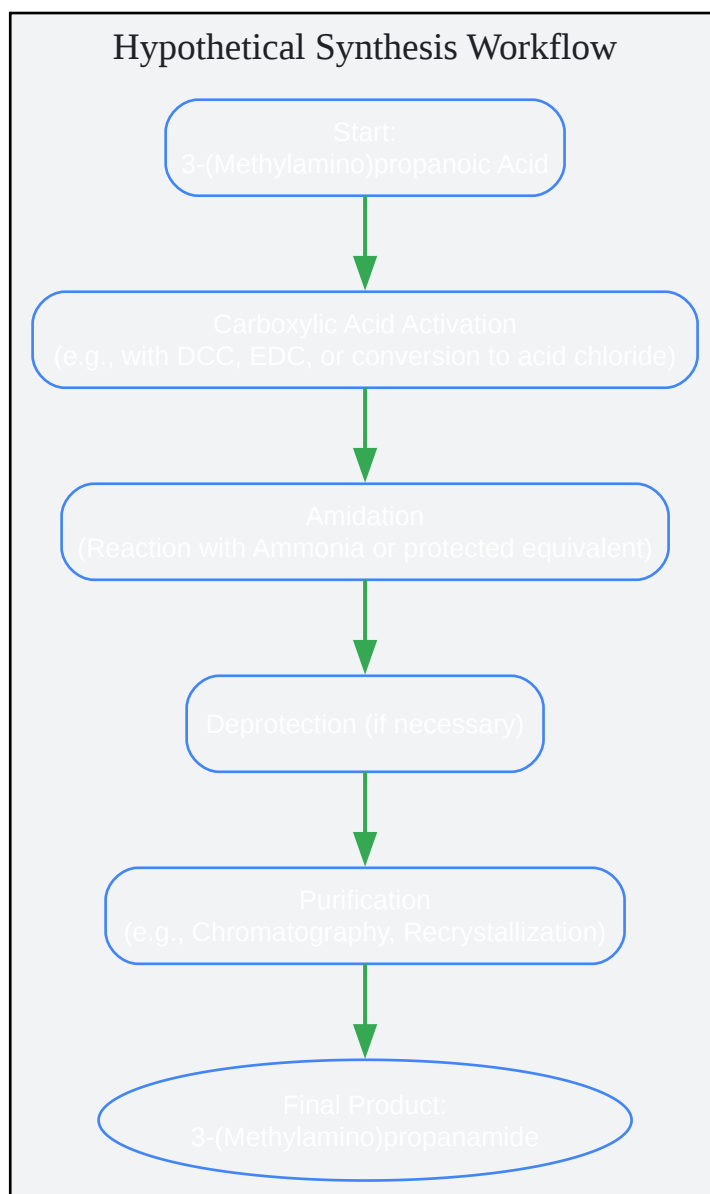
Detailed, peer-reviewed experimental protocols for the synthesis of **3-(Methylamino)propanamide** are not readily available in the scientific literature. However, general synthetic routes can be inferred from standard organic chemistry principles and information on related compounds.

General Synthetic Approaches

Two primary synthetic strategies are commonly mentioned for the preparation of **3-(Methylamino)propanamide**^[1]:

- **Direct Amidation:** This would involve the reaction of 3-(methylamino)propanoic acid with ammonia or a protected ammonia equivalent. The reaction typically requires an activating agent for the carboxylic acid, such as a carbodiimide, or conversion to an acid chloride or ester followed by ammonolysis.
- **Reductive Amination:** This approach would start with a suitable keto-amide or aldehyde-amide, which would then undergo reductive amination with methylamine.

A potential, unverified synthetic workflow based on the direct amidation of a commercially available starting material is depicted below.



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A potential, unverified synthetic workflow for **3-(Methylamino)propanamide**.

Detailed Protocol for a Structurally Related Compound: 3-Methylamino-1,2-propanediol

While a specific protocol for **3-(Methylamino)propanamide** is unavailable, a detailed synthesis for the structurally similar 3-methylamino-1,2-propanediol has been described in the patent

literature. This procedure may serve as a useful reference for designing a synthesis of the target compound.

Reaction: Amination of glycerin chlorohydrin with aqueous monomethylamine.

Materials:

- Glycerin chlorohydrin
- Aqueous monomethylamine solution (e.g., 40 wt%)
- Sodium hydroxide (NaOH) solution (amination catalyst)
- Sodium bicarbonate (NaHCO₃) (amination catalyst)

Procedure Outline:

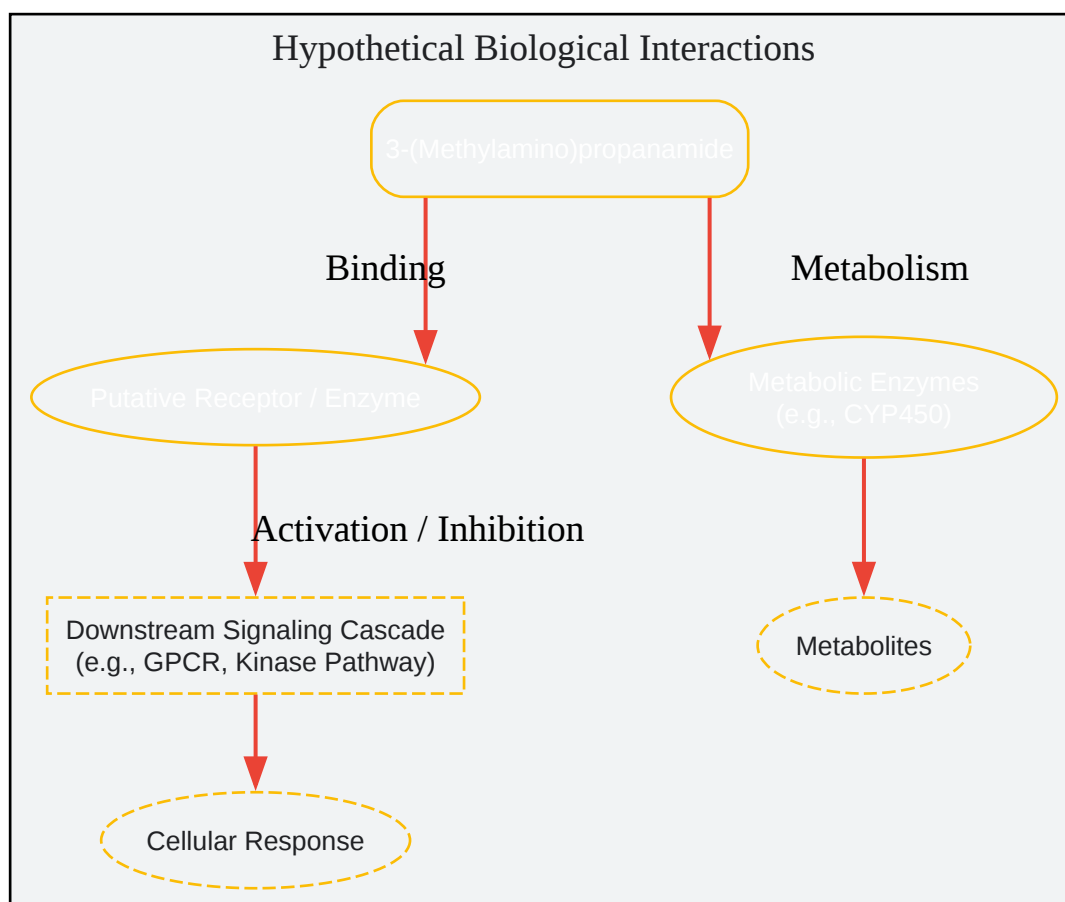
- Charge a reactor with glycerin chlorohydrin, aqueous monomethylamine solution, NaOH solution, and NaHCO₃.
- Stir the mixture to ensure sufficient mixing.
- The amination reaction is allowed to proceed in two temperature stages.
- Upon completion, remove unreacted monomethylamine and water from the amination solution.
- Filter the solid resultant.
- The filtrate is subjected to reduced pressure distillation to yield 3-methylamino-1,2-propanediol.

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of **3-(Methylamino)propanamide**.

Biological Activity and Signaling Pathways

There is a significant lack of published data regarding the biological activity of **3-(Methylamino)propanamide**. One source suggests that it may serve as a pharmaceutical intermediate and that its derivatives could have effects on neurotransmitter systems, though no specific mechanisms or quantitative data are provided[1]. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide C=O and amine nitrogen) suggests the potential for interactions with various biological targets.

Given the absence of experimental data, no signaling pathways can be definitively associated with **3-(Methylamino)propanamide**. A hypothetical model of its potential interactions within a biological system is presented below. This diagram is purely conceptual and intended to stimulate research hypotheses.



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A conceptual diagram of potential, unconfirmed biological interactions.

Data Presentation

Due to the lack of quantitative biological data in the published literature, a comparative data table cannot be constructed at this time.

Conclusion and Future Directions

3-(Methylamino)propanamide remains a poorly characterized molecule from a biological and pharmacological perspective. The available information is largely limited to its chemical identity and general synthetic possibilities. This technical review highlights a clear opportunity for further research to:

- Develop and publish detailed, optimized synthetic protocols.
- Perform comprehensive spectroscopic and analytical characterization.
- Conduct in vitro and in vivo screening to identify potential biological activities.
- Elucidate any mechanisms of action and associated signaling pathways.
- Investigate the pharmacokinetic and toxicological profiles of the compound.

For researchers in drug discovery and medicinal chemistry, **3-(Methylamino)propanamide** represents an unexplored scaffold that, with further investigation, could prove to be a valuable tool in the development of novel therapeutics.

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References

1. Buy 3-(Methylamino)propanamide | 4874-17-3 [smolecule.com]
2. 4874-17-3 Cas No. | 3-(Methylamino)propanamide hydrochloride | Matrix Scientific [matrixscientific.com]

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